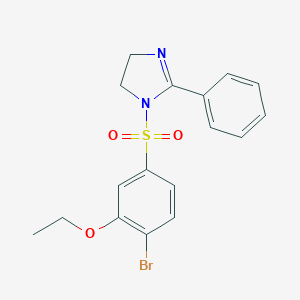

1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BSI-201 or Iniparib and is a small molecule inhibitor of poly ADP-ribose polymerase (PARP) enzyme. PARP inhibitors have been found to be effective in treating various cancers, including breast, ovarian, and prostate cancer.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound has been utilized in the synthesis of various derivatives, including those with anti-inflammatory and analgesic properties. For example, a study synthesized a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, demonstrating their potential as antiinflammatory and analgesic agents (Sharpe et al., 1985).

- It has been employed in the preparation of bromophenol derivatives, isolated from the red alga Rhodomela confervoides, elucidated through spectroscopic methods including IR, EIMS, and NMR (Zhao et al., 2004).

Physicochemical Properties

- The thermochemical properties, such as vapor pressures and enthalpies of vaporization, of phenyl substituted imidazoles, including 1-(R-phenyl)-1H-imidazoles, have been studied. These properties are crucial for understanding their practical applications in various fields (Emel’yanenko et al., 2017).

Chemical Reactions and Complex Formation

- The compound has been used to study the rearrangement and coordination reactions, especially in the formation of nickel complexes. These studies are significant for understanding the compound's behavior in various chemical environments and potential applications in catalysis (Bermejo et al., 2000).

Potential for Medical Imaging and Diagnosis

- It has been involved in the development of radiolabeled nonpeptide angiotensin II antagonists, useful for angiotensin II, AT1 receptor imaging. This application is significant in medical imaging and diagnosis (Hamill et al., 1996).

Electrochemical Studies

- Electrochemical studies have been conducted on imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine derivatives, derived from substituted 4-(2,5-dihydro-1H-pyrrol-3-yl)-1H-imidazoles. Such studies are crucial for understanding the electrochemical properties and potential applications in electronic devices (Zaki et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to have a wide range of biological and pharmacological activities . They have been found to interact with various targets, including enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s worth noting that similar compounds, such as pyrazoline derivatives, have been reported to exhibit antioxidant, antitumor, antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, and anticonvulsant activities . These activities suggest that these compounds may interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Similar compounds have been reported to affect various cellular components negatively under conditions of oxidative stress . For instance, they have been linked to the overexpression of reactive oxygen species (ROS) and the subsequent development of diseases .

Result of Action

Similar compounds have been reported to have various biological effects, including antioxidant, antitumor, antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, and anticonvulsant activities . These effects suggest that the compound may have a wide range of impacts at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

1-(4-bromo-3-ethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c1-2-23-16-12-14(8-9-15(16)18)24(21,22)20-11-10-19-17(20)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIJAHZWVIFCLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B494917.png)

![5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B494918.png)

![methyl 5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B494920.png)

![methyl 5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B494921.png)

![ethyl 5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B494922.png)

![5-amino-3-ethyl-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494924.png)

![methyl 5-amino-3-(methylsulfanyl)-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494925.png)

![ethyl 5-amino-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494926.png)

![5-amino-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494927.png)

![methyl 5-amino-3-(methylsulfanyl)-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494930.png)

![1-{5-[(2-aminophenyl)sulfanyl]-3-chloro-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B494931.png)

![ethyl 5-amino-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494933.png)

![3-(4-morpholinyl)-N-[(2-prop-2-enoxy-1-naphthalenyl)methyl]-1-propanamine](/img/structure/B494938.png)